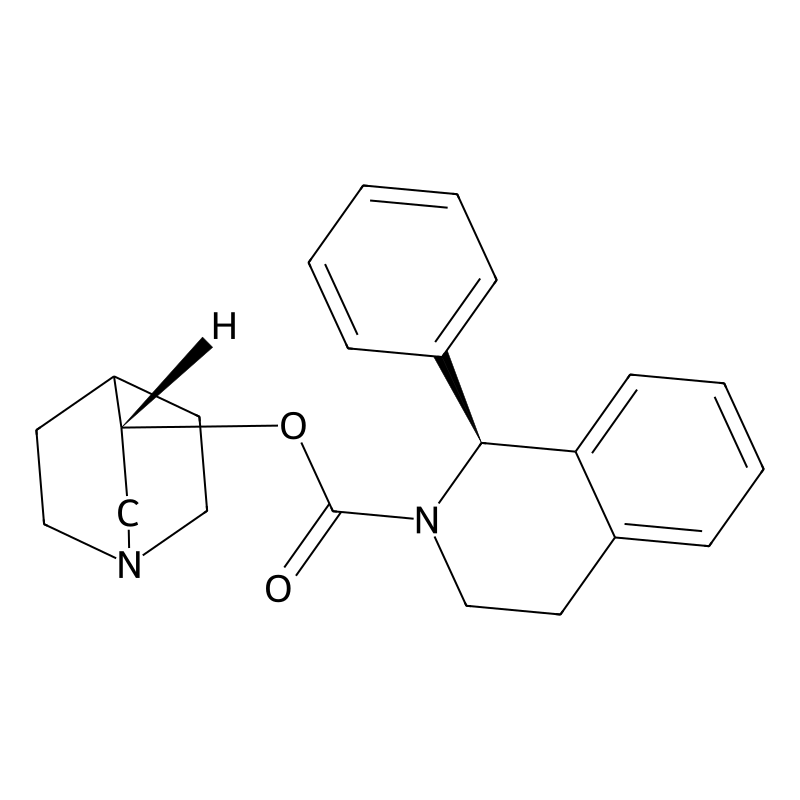

Solifenacin Succinate EP Impurity H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Solifenacin Succinate EP Impurity H, also known as Solifenacin (1S,3S)-Isomer, is a chemical compound with the molecular formula and a molecular weight of 362.5 g/mol. This compound is recognized as an impurity in the synthesis of Solifenacin, a medication primarily used to treat overactive bladder symptoms. The purity of Solifenacin Succinate EP Impurity H typically reaches 95% in research applications .

- Solifenacin Succinate EP Impurity H is not intended for therapeutic use, and its mechanism of action is not relevant in the context of Solifenacin Succinate's therapeutic effect.

- Information on the specific hazards associated with Solifenacin Succinate EP Impurity H is limited.

- Given its structural similarity to Solifenacin, it is prudent to handle it with caution and appropriate personal protective equipment in a laboratory setting.

Data Availability

- Unfortunately, detailed scientific data on Solifenacin Succinate EP Impurity H is scarce due to its role as an impurity.

- Most research focuses on Solifenacin Succinate itself and developing methods to separate and quantify Solifenacin Succinate EP Impurity H from the final drug product.

Solifenacin Succinate EP Impurity H functions primarily as a competitive antagonist of muscarinic receptors, particularly the M3 receptor subtype. Its mechanism involves binding to these receptors, thereby inhibiting the action of acetylcholine, which leads to reduced bladder muscle contraction and alleviates symptoms associated with overactive bladder . The chemical structure allows it to participate in various biochemical pathways, particularly those involving cholinergic signaling.

The biological activity of Solifenacin Succinate EP Impurity H is characterized by its ability to inhibit the contraction of the detrusor muscle in the bladder. This results in decreased urinary frequency and urgency. The compound has been shown to bind effectively to muscarinic receptors, influencing cellular signaling pathways and gene expression related to smooth muscle contraction . Its pharmacokinetic properties indicate that it has a significant volume of distribution (approximately 600 L) and is highly protein-bound (93–96%), suggesting extensive interaction with plasma proteins and potential central nervous system penetration.

The synthesis of Solifenacin Succinate EP Impurity H typically involves several steps that may include:

- Formation of the core structure: This usually involves cyclization reactions to form the isoquinoline framework.

- Functionalization: Subsequent reactions introduce various functional groups necessary for biological activity.

- Purification: Techniques such as chromatography are employed to isolate the desired isomer from other by-products and impurities .

The specific synthetic pathway may vary based on the starting materials and desired purity levels.

Solifenacin Succinate EP Impurity H serves multiple roles in pharmaceutical research:

- Quality Control: It is utilized as a reference standard in analytical methods for assessing the purity of Solifenacin formulations.

- Toxicity Studies: The compound is employed in preclinical studies to evaluate the safety profile of drug formulations containing Solifenacin.

- Regulatory Submissions: It plays a role in Abbreviated New Drug Application filings to regulatory bodies like the FDA, ensuring compliance with impurity profiling standards .

Interaction studies involving Solifenacin Succinate EP Impurity H focus on its pharmacological effects when co-administered with other drugs. Notably, it may exhibit altered pharmacokinetics in populations with hepatic or renal impairments, as well as interactions with potent inhibitors such as ketoconazole, which can increase its plasma concentration significantly. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Several compounds share structural or functional similarities with Solifenacin Succinate EP Impurity H. These include:

- Tolterodine: Another muscarinic receptor antagonist used for overactive bladder treatment.

- Darifenacin: A selective M3 antagonist that also targets bladder control.

- Oxybutynin: A well-known anticholinergic agent for managing urinary incontinence.

Comparison TableCompound Name Mechanism of Action Unique Features Solifenacin Muscarinic M3 receptor antagonist High selectivity for M3 receptors Tolterodine Muscarinic receptor antagonist Non-selective; affects multiple receptor subtypes Darifenacin Selective M3 antagonist Higher selectivity compared to Tolterodine Oxybutynin Anticholinergic Known for various formulations (patches, etc.)

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Solifenacin | Muscarinic M3 receptor antagonist | High selectivity for M3 receptors |

| Tolterodine | Muscarinic receptor antagonist | Non-selective; affects multiple receptor subtypes |

| Darifenacin | Selective M3 antagonist | Higher selectivity compared to Tolterodine |

| Oxybutynin | Anticholinergic | Known for various formulations (patches, etc.) |

Solifenacin Succinate EP Impurity H is unique due to its specific isomeric form and its role as an impurity that can influence the pharmacological profile of the primary drug, Solifenacin. Its selective action on muscarinic receptors makes it a critical component in understanding drug interactions and efficacy in treating bladder conditions .